![molecular formula C24H17N5O2 B15012098 N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is a complex organic compound featuring indole groups and a nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-amino-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The indole groups can bind to specific sites on these targets, modulating their activity. The nitrophenyl moiety may also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
4-Amino-3-nitrobenzaldehyde: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is unique due to its combination of indole and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H17N5O2 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-N-[4-(1H-indol-3-ylmethylideneamino)-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C24H17N5O2/c30-29(31)24-11-18(25-12-16-13-26-21-7-3-1-5-19(16)21)9-10-23(24)28-15-17-14-27-22-8-4-2-6-20(17)22/h1-15,26-27H |
InChI-Schlüssel |
MAQJUQYHQVSXFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)N=CC4=CNC5=CC=CC=C54)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012019.png)
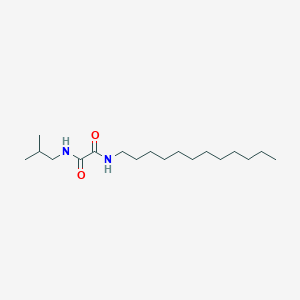
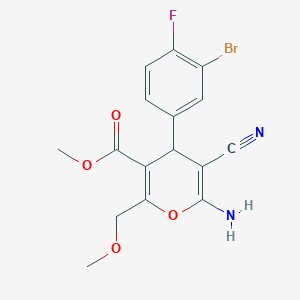
![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
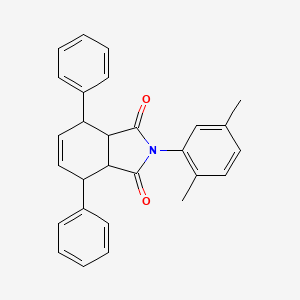
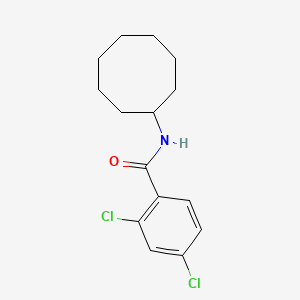
![3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15012068.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012073.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)
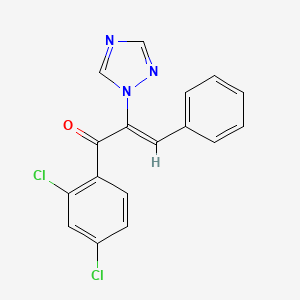
![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15012086.png)

![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
